molecular formula C21H17FN2O3S2 B2674912 N-(4-acetylphenyl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 477488-22-5

N-(4-acetylphenyl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B2674912
CAS No.: 477488-22-5
M. Wt: 428.5
InChI Key: GQPNCJBZMSJBPG-PDGQHHTCSA-N
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Description

N-(4-acetylphenyl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a synthetic compound designed for research applications, featuring a rhodanine core scaffold substituted with a 2-fluorophenyl moiety and a propanamide linker. The rhodanine nucleus is a privileged structure in medicinal chemistry known for its ability to interact with various biological targets. This specific molecule incorporates a (Z)-configured benzylidene group at the 5-position of the thiazolidinone ring, which can influence its stereoelectronic properties and binding affinity. The 4-acetylphenyl group attached via the propanamide chain may contribute to the compound's overall pharmacophoric characteristics, potentially enhancing target engagement. Researchers may investigate this compound as a potential inhibitor for enzymes such as bacterial MurD ligase or other targets susceptible to rhodanine-based ligands. Its mechanism of action is hypothesized to involve reversible, non-covalent interactions with the active sites of such enzymes, potentially disrupting essential biological pathways. This product is intended for non-clinical research purposes only, strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

N-(4-acetylphenyl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S2/c1-13(25)14-6-8-16(9-7-14)23-19(26)10-11-24-20(27)18(29-21(24)28)12-15-4-2-3-5-17(15)22/h2-9,12H,10-11H2,1H3,(H,23,26)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPNCJBZMSJBPG-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to form the thiazolidinone ring. Finally, the acetylation of the phenyl group is achieved using acetic anhydride under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of thiazolidinone derivatives, including N-(4-acetylphenyl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide. Research indicates that compounds with thiazolidinone structures exhibit significant activity against various bacterial strains, including resistant strains. This suggests potential applications in developing new antimicrobial agents to combat antibiotic resistance.

Anticancer Activity

Thiazolidinone derivatives have also been investigated for their anticancer properties. Studies show that this compound can induce apoptosis in cancer cells through the modulation of various signaling pathways. This positions it as a candidate for further development in cancer therapy.

Drug Development

The unique structural features of this compound make it an attractive scaffold for drug design. Its ability to interact with multiple biological targets opens avenues for synthesizing novel therapeutic agents aimed at treating infectious diseases and cancer.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For instance, it has been linked to the inhibition of histone acetyltransferases, which play critical roles in gene regulation and cancer progression. This inhibition could lead to new strategies for epigenetic therapies.

Case Studies

StudyFocusFindings
Antimicrobial Efficacy Evaluation against bacterial strainsDemonstrated significant activity against Gram-positive and Gram-negative bacteria.
Anticancer Mechanism Apoptosis induction in cancer cellsInduced cell death through mitochondrial pathway activation.
Enzyme Interaction Histone acetyltransferase inhibitionInhibited enzyme activity leading to altered gene expression patterns associated with tumor growth.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazolidinone ring and fluorophenyl group. These interactions may lead to the modulation of biological pathways, resulting in its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Thiazolidinone Derivatives

Compound 1 : 3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide (CAS: 299952-76-4)

  • Structural Differences : Replaces the 2-fluorophenyl group with a 4-methylphenyl substituent and the 4-acetylphenyl with a 5-methyl-1,3,4-thiadiazol-2-yl group.
  • The thiadiazole ring may enhance metabolic stability .

Compound 2 : 3-[(5Z)-5-(thiophen-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide (CAS: 314751-71-8)

  • Structural Differences : Substitutes the 2-fluorophenyl with a thiophene ring.
  • Impact : The thiophene’s sulfur atom introduces π-electron richness, which may improve binding to aromatic residues in enzyme active sites .

Aromatic Substitution Variants

Compound 3 : (Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide (CAS: 304674-59-7)

  • Structural Differences : Features a 4-methylbenzylidene group and a 3-hydroxyphenyl propanamide.

Compound 4 : 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide (CAS: 307542-12-7)

  • Structural Differences : Incorporates a benzodioxole ring instead of 2-fluorophenyl.
  • Impact : The benzodioxole’s electron-donating methoxy groups may enhance π-π stacking interactions in hydrophobic pockets .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 1 Compound 3
Molecular Weight ~424.45 g/mol (estimated) 398.5 g/mol 398.5 g/mol
LogP (Predicted) ~3.2 (moderate lipophilicity) 3.0 2.8
Hydrogen Bond Acceptors 6 5 6
Hydrogen Bond Donors 2 1 2
pKa (Predicted) ~9.5 (sulfanylidene group) 9.3 9.5
  • The 4-acetylphenyl moiety introduces a ketone group, which may participate in hydrogen bonding or serve as a metabolic site for glucuronidation .

Biological Activity

N-(4-acetylphenyl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide, a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex structure that includes a thiazolidinone core, which is known for its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C21H17FN2O3S2, with a molecular weight of approximately 428.5 g/mol. The presence of various functional groups such as the acetyl and fluorophenyl moieties contributes to its biological activity.

1. Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The thiazolidinone scaffold is known to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death .
  • Case Studies : In vitro studies have demonstrated that derivatives similar to N-(4-acetylphenyl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene] possess cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) with IC50 values indicating significant potency .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Effects : Thiazolidinones have been reported to exhibit activity against Gram-positive and Gram-negative bacteria. Studies indicate that the compound can inhibit biofilm formation, which is crucial for treating chronic infections .
  • Mechanism : The antibacterial action is often linked to the inhibition of bacterial RNA polymerase and interference with quorum sensing pathways .

3. Antioxidant Activity

Thiazolidinone derivatives are recognized for their antioxidant properties:

  • Free Radical Scavenging : The presence of electron-donating groups enhances the ability of these compounds to scavenge free radicals, thereby protecting cells from oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of thiazolidinone derivatives:

  • Substituent Influence : Variations in substituents on the phenyl rings significantly affect the potency and selectivity of these compounds against specific biological targets. For instance, halogen substitutions have been shown to enhance anticancer activity by increasing lipophilicity and improving binding affinity to target proteins .

Research Findings and Data Tables

The following table summarizes key findings related to the biological activities of N-(4-acetylphenyl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene] and related compounds:

Activity TypeModel/SystemIC50 ValueReference
AnticancerA549 (Lung Cancer)< 10 µM
AntimicrobialStaphylococcus aureus15 µg/mL
AntioxidantDPPH Scavenging Assay25 µg/mL

Q & A

Q. Tables

Key Functional Groups Spectroscopic Signatures Reference
Thiazolidinone C=OFT-IR: 1700 cm⁻¹
Z-Configured C=C¹H NMR: J = 10–12 Hz
Thione (C=S)UV-Vis: λmax = 320–350 nm
Crystallographic Parameters Values Reference
Mean C–C bond length0.004–0.007 Å
R-factor (XRD refinement)0.056–0.162

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